tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate
Description
tert-Butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate is a carbamate derivative featuring a 1,2-oxazole core substituted with a cyclopropyl group at the 3-position and a tert-butyl carbamate moiety linked via an ethyl chain. This compound is of interest in medicinal chemistry due to its structural motifs, which are commonly associated with bioactivity, such as metabolic stability and receptor binding modulation. The tert-butyl carbamate group serves as a protective moiety for amines, while the cyclopropane ring may enhance steric and electronic properties compared to bulkier substituents .
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)17-12(16)14-7-6-10-8-11(15-18-10)9-4-5-9/h8-9H,4-7H2,1-3H3,(H,14,16) |
InChI Key |
OFBXIDMYDOARHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=NO1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the cyclopropyl group. The final step involves the formation of the carbamate group through a reaction with tert-butyl chloroformate. The reaction conditions often require the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
tert-Butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate is a chemical compound used as a building block for synthesizing more complex molecules. It contains a carbamate group, an oxazole ring, and a cyclopropyl group, each of which can undergo various chemical reactions.
Synthesis and Production
This compound is synthesized through multiple steps, starting with preparing the oxazole ring and introducing the cyclopropyl group. The carbamate group is formed through a reaction with tert-butyl chloroformate, often requiring organic solvents like dichloromethane and bases such as triethylamine. Industrial production involves similar methods on a larger scale, using automated reactors and continuous flow systems to enhance efficiency and yield. Purification techniques like column chromatography and recrystallization are used to obtain high-purity products.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: Introduces functional groups like hydroxyl or carbonyl groups.
- Reduction: Modifies the oxazole ring or the carbamate group.
- Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the oxazole ring.
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. These reactions require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxazole ring and carbamate group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate?
- Methodological Answer : The compound is synthesized via carbamate bond formation. A typical route involves reacting the amine precursor (e.g., 2-(3-cyclopropyl-1,2-oxazol-5-yl)ethylamine) with tert-butyl chloroformate in the presence of a base like triethylamine. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used under anhydrous conditions .
- Key Variables :
| Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Base | Triethylamine (1.2 eq) | Neutralizes HCl byproduct; excess base may degrade reactants |
| Solvent | DCM (0°C to RT) | Polar aprotic solvents improve reaction kinetics |
| Reaction Time | 4–6 hours | Extended time may lead to hydrolysis of the carbamate |
Q. How can researchers characterize this compound spectroscopically?
- Methodological Answer : Use a combination of 1H/13C NMR (to confirm carbamate and cyclopropane-oxazole integration), IR (C=O stretch ~1700 cm⁻¹), and HRMS (to verify molecular ion [M+H]+). For example:
- NMR Data (Hypothetical, Based on Analogues) :
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| tert-butyl | 1.40 | Singlet | (C(CH₃)₃) |
| Oxazole protons | 6.20–6.80 | Multiplet | Oxazole ring |
| Cyclopropane CH₂ | 1.10–1.30 | Multiplet | Cyclopropane substituents |
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
- Methodological Answer : Systematic optimization using Design of Experiments (DoE) is recommended. Key factors include:
- Solvent Polarity : THF (polar aprotic) vs. DCM (non-polar) affects carbamate stability .
- Temperature : Lower temperatures (0–5°C) reduce side reactions but prolong reaction time.
- Base Equivalents : Excess triethylamine (>1.5 eq) may lead to emulsion formation, reducing yield .
- Table: Yield Optimization :
| Solvent | Temp (°C) | Base (eq) | Yield (%) |
|---|---|---|---|
| DCM | 0→RT | 1.2 | 75 |
| THF | RT | 1.5 | 68 |
| DCM | 5 | 1.0 | 62 |
Q. What stability considerations are critical for handling and storage?
- Methodological Answer : Carbamates are hydrolytically sensitive. Storage at –20°C under inert gas (N₂/Ar) is advised. Stability studies under varying pH (e.g., 4–9) and humidity (10–90% RH) should be conducted.
- Key Findings from Analogues :
| Condition | Stability (Half-Life) | Degradation Pathway |
|---|---|---|
| pH < 3 | <24 hours | Acid-catalyzed hydrolysis |
| pH 7.4 (buffer) | 7 days | Slow hydrolysis |
| 40°C/75% RH | 3 days | Moisture-induced breakdown |
Q. How can researchers resolve contradictions in reported synthetic yields?
- Methodological Answer : Discrepancies often arise from impurities in starting materials or variations in workup procedures.
- Stepwise Approach :
Purity Check : Analyze starting materials via HPLC or GC.
Reaction Monitoring : Use TLC or in-situ IR to track carbamate formation.
Workup Refinement : Replace aqueous washes with solid-phase extraction (SPE) to minimize hydrolysis .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer : Density Functional Theory (DFT) can model interactions with enzymatic targets (e.g., cyclopropane-oxazole’s steric effects). Molecular docking (AutoDock Vina) assesses binding affinity to proteins like cytochrome P450.
- Case Study :
| Parameter | Result |
|---|---|
| HOMO-LUMO Gap | 5.2 eV (suggests moderate reactivity) |
| Docking Score (Cytochrome P450) | –9.3 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
